molecular formula C5H12ClNO B2389672 (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride CAS No. 2088415-04-5

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2389672
CAS RN: 2088415-04-5
M. Wt: 137.61
InChI Key: XUTCYFBSBIHIPX-JBUOLDKXSA-N
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Description

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride, also known as MEM-CPA, is a cyclopropane-containing compound that has gained significant attention in the field of medicinal chemistry due to its therapeutic potential for the treatment of various diseases. In

Mechanism of Action

The exact mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in a reduction of neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, reduce glutamate levels, and increase the activity of GABA receptors. Furthermore, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is its high potency and selectivity for GABA receptors, which makes it a useful tool for investigating the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is its short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride research. One potential area of investigation is its use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride may have potential as a treatment for epilepsy, as it has been found to exhibit anticonvulsant properties. Further research is also needed to fully understand the mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride and its potential therapeutic applications.

Synthesis Methods

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride can be synthesized through a multistep process involving the reaction of cyclopropanone with paraformaldehyde, followed by a reductive amination step using methylamine. The final product is obtained in the form of a hydrochloride salt.

Scientific Research Applications

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. Furthermore, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been investigated for its potential use in the treatment of neuropathic pain, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1S,2S)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-3-4-2-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTCYFBSBIHIPX-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1C[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride

CAS RN

2088415-04-5
Record name (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride
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